molecular formula C9H13ClO3S B15126850 rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis

rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis

Cat. No.: B15126850
M. Wt: 236.72 g/mol
InChI Key: DDYJTKRQZKPCBR-UHFFFAOYSA-N
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Description

rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis: is a complex organic compound with a unique spirocyclic structure This compound is characterized by its bicyclic hexane and cyclobutane rings, which are fused together with an oxaspiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps include the formation of the spirocyclic structure and the introduction of the methanesulfonyl chloride group. Common reagents used in these reactions include strong bases, oxidizing agents, and chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions, purification steps such as recrystallization or chromatography, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfonamides.

Scientific Research Applications

rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis involves its reactivity with various biological and chemical targets. The methanesulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, enzymes, or other biomolecules. This reactivity can result in the modulation of biological pathways and the inhibition of specific molecular targets.

Comparison with Similar Compounds

  • rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, trans
  • rac-[(1S,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis
  • rac-[(1S,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, trans

Uniqueness: The unique spirocyclic structure of rac-[(1R,5R)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis sets it apart from other similar compounds

Properties

Molecular Formula

C9H13ClO3S

Molecular Weight

236.72 g/mol

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H13ClO3S/c10-14(11,12)6-8-4-7(8)5-13-9(8)2-1-3-9/h7H,1-6H2

InChI Key

DDYJTKRQZKPCBR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3(CC3CO2)CS(=O)(=O)Cl

Origin of Product

United States

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